molecular formula C17H20N2O3S2 B2805777 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide CAS No. 955726-51-9

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Cat. No.: B2805777
CAS No.: 955726-51-9
M. Wt: 364.48
InChI Key: XQCJATSIAHJMGP-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a tetrahydroisoquinoline scaffold with a thiophene-2-carbonyl group and a propane-2-sulfonamide substituent. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and oncological targets.

Properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12(2)24(21,22)18-15-6-5-13-7-8-19(11-14(13)10-15)17(20)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCJATSIAHJMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a tetrahydroisoquinoline moiety and a thiophene-2-carbonyl group. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S, with a molecular weight of approximately 320.36 g/mol. The structural diversity provided by the thiophene and tetrahydroisoquinoline rings contributes significantly to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Neuroprotection : The compound has been shown to reduce oxidative stress and inflammation, leading to decreased neuronal cell death. This neuroprotective effect is crucial for potential applications in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as carbonic anhydrase II, which plays a role in various physiological processes including acid-base balance and fluid secretion .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance:

  • Case Study : A related compound was evaluated for its effects on MCF7 breast cancer cells and HEP2 laryngeal cancer cells. Results showed that it induced apoptosis and down-regulated key survival genes such as KI-67 and AKT1, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

Sulfonamide derivatives have historically shown efficacy against various bacterial strains. Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, indicating that this compound could also be effective against certain pathogens.

Comparative Biological Activity Table

CompoundBiological ActivityMechanism
This compoundNeuroprotective, AnticancerReduces oxidative stress; induces apoptosis
4-substituted thiophene sulfonamidesAntimicrobialInhibits carbonic anhydrase II
Chalcone derivativesAnticancerDown-regulates anti-apoptotic genes

Future Directions in Research

Ongoing research aims to elucidate the precise molecular pathways influenced by this compound. Investigations into structure-activity relationships (SAR) will help optimize its therapeutic potential and identify additional biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Key Functional Groups Pharmacological Relevance (if known)
N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide Tetrahydroisoquinoline Thiophene-2-carbonyl, propane-2-sulfonamide Hypothesized kinase inhibition (theoretical)
a : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanolamine Thiophen-2-yl, methylamino, hydroxyl Impurity in drospirenone synthesis
e : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Substituted propanamine Thiophen-3-yl, naphthalen-1-yloxy Stereochemical impurity with potential off-target effects
c : Naphthalene-1-ol Naphthalene Hydroxyl Common byproduct in naphthalene derivatives

Key Observations:

Thiophene Positioning: The target compound features a thiophene-2-carbonyl group, whereas related compounds (e.g., a, e) incorporate thiophen-2-yl or thiophen-3-yl substituents. Compound e’s thiophen-3-yl group may reduce steric hindrance compared to the target molecule’s 2-carbonyl substitution.

Sulfonamide vs. Amine/Alcohol Groups: The propane-2-sulfonamide group in the target compound distinguishes it from analogs like a (hydroxyl) and e (methylamino). Sulfonamides are known to enhance metabolic stability and target affinity in drug design, suggesting superior pharmacokinetic properties for the target compound .

Core Scaffold Differences: The tetrahydroisoquinoline core in the target compound contrasts with the propanolamine (a) or naphthalene (c) backbones in related impurities. Tetrahydroisoquinolines are more rigid, favoring selective interactions with helical domains in proteins (e.g., kinases) compared to flexible propanamine derivatives .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Coupling thiophene-2-carbonyl chloride to the tetrahydroisoquinoline core under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Introducing the propane-2-sulfonamide group via nucleophilic substitution or sulfonylation, requiring controlled temperature (0–5°C) to minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical to isolate the final product (>95% purity) .

Q. Which spectroscopic methods are used for structural characterization?

  • 1H/13C NMR : Confirms regioselectivity of sulfonamide attachment and thiophene-carbonyl integration .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .
  • Mass Spectrometry : Provides molecular weight verification (e.g., ESI-MS or MALDI-TOF) .

Q. What physicochemical properties are critical for formulation studies?

Key parameters include:

  • Solubility : Tested in DMSO (for in vitro assays) and aqueous buffers (pH 4–8) .
  • Stability : Assessed via accelerated degradation studies under UV light and varying temperatures (25–40°C) .

Q. What preliminary biological activities have been reported?

  • Enzyme Inhibition : Potent inhibition of carbonic anhydrase II (IC₅₀ < 0.01 µM in related sulfonamides) and acetylcholinesterase .
  • Cellular Assays : Screening in cancer cell lines (e.g., MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can synthetic yield be optimized for scaled-up production?

  • Reaction Optimization : Use of catalysts (e.g., DMAP for acylation) and inert atmospheres to prevent oxidation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency .
  • Real-Time Monitoring : Employ inline FTIR or HPLC to track intermediates and adjust stoichiometry .

Q. What mechanistic insights exist for its enzyme inhibitory activity?

  • Molecular Docking : Computational models suggest hydrogen bonding between the sulfonamide group and carbonic anhydrase II’s zinc ion .
  • Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots using purified enzyme preparations .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modifications : Replace thiophene with furan or cyclopropane moieties to alter steric/electronic effects .
  • Bioisosteres : Substitute propane-2-sulfonamide with methanesulfonamide to evaluate solubility-bioactivity trade-offs .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Assay Standardization : Use identical enzyme sources (e.g., recombinant human carbonic anhydrase II) and buffer conditions .
  • Orthogonal Validation : Cross-check inhibition data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical methods are recommended for stability profiling?

  • Forced Degradation : Expose to acidic/alkaline hydrolysis, oxidative stress (H₂O₂), and thermal stress .
  • LC-MS/MS : Quantify degradation products and assign structures via fragmentation patterns .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent Models : Assess oral bioavailability and tissue distribution using radiolabeled compound (³H or ¹⁴C) .
  • Metabolite Identification : LC-HRMS to detect phase I/II metabolites in plasma and urine .

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